![molecular formula C22H22FN5O3 B2761238 3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-59-1](/img/structure/B2761238.png)
3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the triazoloquinazoline class . Triazoloquinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . These compounds are often synthesized for their potential biological activities .
Synthesis Analysis
Triazoloquinazolines can be synthesized through a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of these compounds is typically determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve engaging multiple reactive centers in a one-pot process .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures. Typically, these properties are determined through a combination of experimental techniques and computational methods .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of triazoloquinazoline, similar in structural complexity to the compound , exhibit anticancer activity. The synthesis of new series of triazoloquinazoline derivatives aimed at meeting structural requirements essential for anticancer properties has been explored. These compounds have been evaluated for their cytotoxicity against various cancer cell lines, showing significant to moderate cytotoxic effects, which underscores their potential as candidates for anticancer drug development (B. N. Reddy et al., 2015).
Antibacterial Activity
Studies on fluorine-containing quinoline-4-carboxylic acids and their derivatives, which share a similar interest in the presence of fluorine as in the query compound, have demonstrated antibacterial activities. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, indicating the potential of such structures in developing new antibacterial agents (B. S. Holla et al., 2005).
Binding Activity and Selectivity
Investigations into the binding activity and selectivity of triazoloquinazolin-5(6H)-ones related to benzodiazepine receptors reveal that structural modifications can significantly impact their interaction with biological targets. This research provides insight into the design of compounds with potential therapeutic applications, especially in neurological and psychiatric disorders (J. Francis et al., 1991).
Synthetic Routes and Chemical Reactions
The study of reactions and synthetic routes involving compounds like anthranilamide with isocyanates, leading to various heterocyclic compounds, is crucial for understanding the chemical behavior and potential applications of complex organic molecules. This research contributes to the development of new synthetic methodologies and the discovery of novel compounds with diverse biological activities (J. Chern et al., 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-5-oxo-N-(3-propan-2-yloxypropyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-13(2)31-10-4-9-24-21(29)15-7-8-17-18(12-15)28-20(25-22(17)30)19(26-27-28)14-5-3-6-16(23)11-14/h3,5-8,11-13,27H,4,9-10H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHUVFDMVWRTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

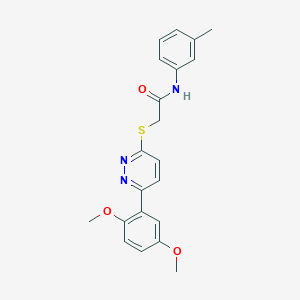
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)
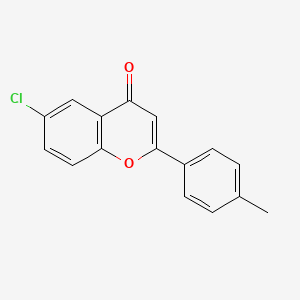
![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)
![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)
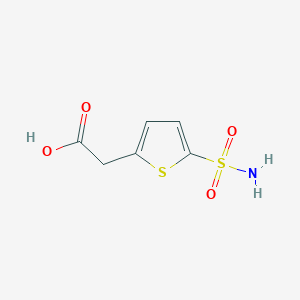
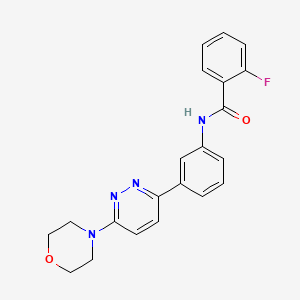
![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)
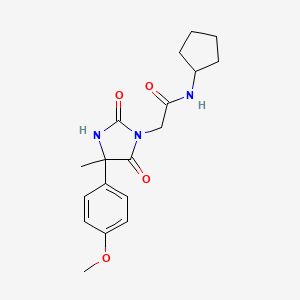
![(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2761174.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)
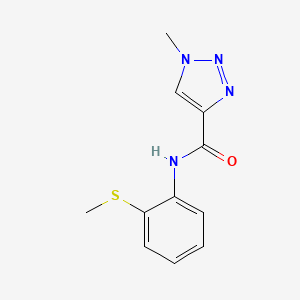
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)
![5-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2761178.png)